molecular formula C14H14Cl2N2 B3861130 2-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)ethanamine CAS No. 355383-32-3

2-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)ethanamine

Cat. No. B3861130
CAS RN: 355383-32-3
M. Wt: 281.2 g/mol
InChI Key: UYPUCXYEVMBBJL-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)ethanamine, commonly known as desipramine, is a tricyclic antidepressant drug that is used in the treatment of major depressive disorder. This drug acts by inhibiting the reuptake of norepinephrine, a neurotransmitter that is involved in the regulation of mood and emotions.

Mechanism of Action

Desipramine acts by inhibiting the reuptake of norepinephrine, which increases the levels of this neurotransmitter in the brain. This leads to an increase in the activity of norepinephrine receptors, which are involved in the regulation of mood, emotions, and cognitive functions. The exact mechanism of action of desipramine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
Desipramine has been shown to have a wide range of biochemical and physiological effects in the brain and other organs. It has been shown to increase the levels of norepinephrine and other neurotransmitters in the brain, which can lead to changes in mood, emotions, and cognitive functions. It has also been shown to modulate various ion channels and receptors in the brain, which can affect the excitability of neurons and the release of neurotransmitters. In addition, desipramine has been shown to have effects on various physiological systems outside of the brain, including the cardiovascular system, the gastrointestinal system, and the immune system.

Advantages and Limitations for Lab Experiments

Desipramine has several advantages as a tool in laboratory experiments. It is a well-characterized drug with a known mechanism of action, which makes it useful for investigating the role of norepinephrine in various physiological and pathological processes. It is also relatively inexpensive and widely available, which makes it accessible to researchers. However, there are also some limitations to the use of desipramine in laboratory experiments. It has a relatively narrow therapeutic window, which means that it can have toxic effects at high doses. In addition, it can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on desipramine. One area of interest is the development of more selective norepinephrine reuptake inhibitors that have fewer off-target effects. Another area of interest is the investigation of the potential neuroprotective effects of desipramine in neurodegenerative diseases. Finally, there is a need for further research on the role of norepinephrine in the regulation of mood, emotions, and cognitive functions, and the potential therapeutic applications of drugs that target this neurotransmitter system.

Scientific Research Applications

Desipramine has been extensively studied for its potential therapeutic effects in various psychiatric and neurological disorders, including depression, anxiety, bipolar disorder, and chronic pain. It has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, desipramine has been used as a tool in research studies to investigate the role of norepinephrine in the regulation of mood and emotions.

properties

IUPAC Name

2-(2,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2/c15-13-2-1-12(14(16)9-13)5-8-18-10-11-3-6-17-7-4-11/h1-4,6-7,9,18H,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPUCXYEVMBBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCNCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701212653
Record name N-[2-(2,4-Dichlorophenyl)ethyl]-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

355383-32-3
Record name N-[2-(2,4-Dichlorophenyl)ethyl]-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355383-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(2,4-Dichlorophenyl)ethyl]-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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